Alcian yellow

Description

Properties

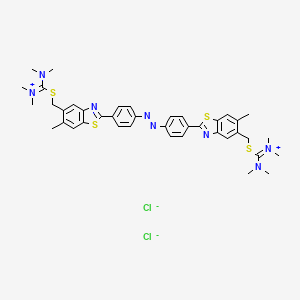

CAS No. |

61968-76-1 |

|---|---|

Molecular Formula |

C40H46ClN8S4+ |

Molecular Weight |

802.6 g/mol |

IUPAC Name |

[dimethylamino-[[2-[4-[[4-[5-[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-6-methyl-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-6-methyl-1,3-benzothiazol-5-yl]methylsulfanyl]methylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C40H46N8S4.ClH/c1-25-19-35-33(21-29(25)23-49-39(45(3)4)46(5)6)41-37(51-35)27-11-15-31(16-12-27)43-44-32-17-13-28(14-18-32)38-42-34-22-30(26(2)20-36(34)52-38)24-50-40(47(7)8)48(9)10;/h11-22H,23-24H2,1-10H3;1H/q+2;/p-1 |

InChI Key |

AWDFVJLJWLVKRP-UHFFFAOYSA-M |

SMILES |

CC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-].[Cl-] |

Canonical SMILES |

CC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

61968-76-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alcian yellow; C.I. Ingrain Yellow 1 |

Origin of Product |

United States |

Foundational & Exploratory

Alcian Yellow: A Technical Guide to its Chemical Structure and Histological Applications

For Researchers, Scientists, and Drug Development Professionals

Alcian yellow is a cationic azo dye recognized for its application in histology for the selective staining of acidic polysaccharides. Its unique chemical structure allows it to form electrostatic bonds with anionic macromolecules within tissues, such as sulfated and carboxylated mucins and glycosaminoglycans. This guide provides an in-depth overview of its chemical properties, quantitative data, and detailed experimental protocols for its use in research.

Core Chemical Structure and Properties

This compound is a complex monoazo dye.[1] Its structure features a conjugated system composed of benzene and benzothiazole rings, linked by an azo group (-N=N-).[2] A key functional aspect of the molecule is the presence of terminal isothiouronium side-chains.[2] These groups are cationic, enabling the dye to bind electrostatically to negatively charged components in tissue sections, such as the sulfate and carboxyl groups found in acid mucins.[3]

The common form of the dye is supplied as a dichloride salt.[4][5][6] Its staining properties are similar to the more widely known Alcian blue, and it is often used in combination with other stains to provide sharp contrast, such as in the identification of Helicobacter pylori in gastric biopsies.[1][4]

A public domain image of the chemical structure of the this compound cation is available from Wikimedia Commons.

Quantitative Data and Identifiers

The key physicochemical properties and identifiers for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | {(E)-1,2-Diazenediylbis[...]} (partial) | [2] |

| Synonyms | Ingrain Yellow 1, C.I. 12840 | [4][5] |

| CAS Number | 61968-76-1 | [4] |

| Chemical Formula | C₄₀H₄₆N₈S₄·2Cl (Dichloride salt) | [4][5][6] |

| Molecular Weight | 838.03 g/mol (Dichloride salt) | [4][5][6] |

| Appearance | Rust-colored or dark yellow powder | [4] |

| Melting Point | 165-171 °C | [5] |

| Absorption Maximum (λmax) | 388 nm | [4] |

Experimental Protocols

This compound is primarily used for staining acidic mucins. The following protocols provide detailed methodologies for its preparation and application in histological staining.

Preparation of 1% this compound Staining Solution

This general-purpose staining solution is suitable for the identification of acidic glycosaminoglycans.[7]

Reagents Required:

-

This compound powder dye

-

50% Ethanol

-

Glacial Acetic Acid

Procedure:

-

Prepare a 3% acetic acid solution in 50% ethanol: To 100 mL of 50% ethanol, add 3 mL of glacial acetic acid. Mix thoroughly.[7]

-

Prepare the 1% this compound solution: Weigh 1 gram of this compound powder and dissolve it in 100 mL of the prepared 3% alcoholic acetic acid solution.[7]

-

Mix and Filter: Stir the solution until the dye is completely dissolved. Filter the solution before use to remove any particulate matter.[7]

Leung & Gibbon Method for Helicobacter pylori

This protocol utilizes this compound in conjunction with toluidine blue to differentiate H. pylori from gastric mucins. Gastric mucins are first oxidized and then stained yellow, providing a contrasting background for the blue-stained bacteria.[1]

Tissue Preparation:

-

Use 5µm thick paraffin sections of tissue fixed in neutral buffered formalin.[1]

Reagents and Solutions:

-

Solution A (Oxidizer): 5g Potassium peroxodisulphate, 0.3g Sodium bisulphate, 60mL Methanol, 40mL Distilled water.

-

Solution B (Reducer): 5g Sodium metabisulfite, 1mL 1N Hydrochloric acid, 100mL Distilled water.[1]

-

Solution C (this compound Stain): 1g this compound, 100mL 50% Ethanol, 3mL Glacial acetic acid. Filter before use.[1]

-

Solution D (Toluidine Blue Stain): 0.5mL 1% aqueous Toluidine blue, 2 drops 3% aqueous Sodium hydroxide, 50mL Distilled water. Prepare fresh.[1]

Staining Procedure:

-

Dewax and hydrate paraffin sections to distilled water.[1]

-

Oxidize the sections in Solution A for 10 minutes.[1]

-

Wash well in water.[1]

-

Treat with Solution B for 5 minutes.[1]

-

Wash in running water for 2 minutes.[1]

-

Stain with Solution C (this compound) for 5 minutes.[1]

-

Wash well with water.[1]

-

Stain in freshly prepared Solution D for 3 minutes.[1]

-

Wash well with water.[1]

-

Blot dry carefully.[1]

-

Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.[1]

Expected Results:

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Leung & Gibbon staining protocol.

References

- 1. stainsfile.com [stainsfile.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]

- 4. stainsfile.com [stainsfile.com]

- 5. chemimpex.com [chemimpex.com]

- 6. File:this compound.svg - Wikipedia [en.wikipedia.org]

- 7. biognost.com [biognost.com]

An In-depth Technical Guide to the Synthesis and Purity of Alcian Yellow Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of Alcian yellow, a cationic azo dye with applications in histology and biochemical research. This document details the chemical principles, experimental protocols, and analytical methods pertinent to the production and quality control of this important chemical compound.

Core Concepts: The Chemistry of this compound

This compound is a complex organic molecule characterized by a central azo bridge (-N=N-) linking two substituted benzothiazole ring systems. A key feature of its structure is the presence of positively charged isothiouronium side chains, which are responsible for its cationic nature and its ability to bind to anionic biomolecules such as acidic mucins.

The synthesis of this compound is a multi-step process that can be logically divided into three main stages:

-

Synthesis of the Benzothiazole Intermediate: The formation of the core heterocyclic structure, 2-amino-6-methylbenzothiazole.

-

Formation of the Isothiouronium Precursor: The introduction of the reactive side chains that impart the cationic charge.

-

Diazotization and Azo Coupling: The final construction of the dimeric azo dye.

Purity is a critical aspect of any synthetic dye used in research, as impurities can lead to inconsistent results and artifacts. This guide will also address common impurities and methods for the purification and rigorous analysis of this compound.

Synthesis of this compound: A Step-by-Step Approach

The following sections provide a plausible and detailed synthetic route to this compound, based on established chemical principles for the synthesis of its constituent parts.

Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole

The initial step is the synthesis of the key intermediate, 2-amino-6-methylbenzothiazole, from p-toluidine.

Reaction Scheme:

Figure 1: Synthesis of the 2-amino-6-methylbenzothiazole intermediate.

Experimental Protocol:

-

Step 1: Formation of p-Tolylthiourea. In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 mL of chlorobenzene.[1] Slowly add 54 g (0.55 mole) of concentrated sulfuric acid. To the resulting suspension, add 90 g (1.1 moles) of sodium thiocyanate and heat the mixture at 100°C for 3 hours.[1]

-

Step 2: Cyclization to 2-Amino-6-methylbenzothiazole. Cool the solution containing the p-tolylthiourea to 30°C.[1] Add 180 g (1.34 moles) of sulfuryl chloride, maintaining the temperature below 50°C.[1] Keep the mixture at 50°C for 2 hours.[1]

-

Step 3: Work-up and Purification. After the reaction is complete, remove the chlorobenzene by filtration.[1] Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.[1] Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.[1] The precipitated 2-amino-6-methylbenzothiazole is then filtered, washed with water, and can be further purified by recrystallization from ethanol-water.[1]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| p-Toluidine | 107.15 | 107 g | 1 |

| Sulfuric Acid (conc.) | 98.08 | 54 g | 0.55 |

| Sodium Thiocyanate | 81.07 | 90 g | 1.1 |

| Sulfuryl Chloride | 134.97 | 180 g | 1.34 |

| Chlorobenzene | 112.56 | 700 mL | - |

| Ammonium Hydroxide (conc.) | 35.04 | ~200 mL | - |

Table 1: Reagents for the synthesis of 2-amino-6-methylbenzothiazole.

Stage 2: Formation of the Isothiouronium Precursor

The next stage involves the reaction of 2-amino-6-methylbenzothiazole with thiourea and an alkylating agent, such as dimethyl sulfate, to form the isothiouronium salt.

Reaction Scheme:

Figure 2: Formation of the isothiouronium precursor.

Experimental Protocol:

-

A mixture of 2-amino-6-methylbenzothiazole and thiourea in a suitable solvent (e.g., ethanol) is treated with dimethyl sulfate. The reaction mixture is heated to reflux to facilitate the formation of the S-alkylated isothiouronium salt. The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Further purification can be achieved by recrystallization.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Stoichiometry |

| 2-Amino-6-methylbenzothiazole | 164.23 | 1 equivalent |

| Thiourea | 76.12 | 1 equivalent |

| Dimethyl Sulfate | 126.13 | 1 equivalent |

Table 2: Reagents for the formation of the isothiouronium precursor.

Stage 3: Diazotization and Azo Coupling

The final step in the synthesis of this compound is the diazotization of the isothiouronium precursor followed by an azo coupling reaction.

Reaction Scheme:

Figure 3: Diazotization and azo coupling to form this compound.

Experimental Protocol:

-

Diazotization: The isothiouronium precursor is suspended in a mixture of a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5°C in an ice bath.[2][3] A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.[2][3]

-

Azo Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution of another equivalent of the isothiouronium precursor, which acts as the coupling component. The reaction is typically carried out at a controlled pH, often in the presence of a buffer, to facilitate the electrophilic aromatic substitution.[4] The this compound dye precipitates from the solution and can be collected by filtration.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Stoichiometry |

| Isothiouronium Precursor | - | 2 equivalents |

| Sodium Nitrite | 69.00 | 1 equivalent |

| Hydrochloric Acid (conc.) | 36.46 | Excess |

Table 3: Reagents for the diazotization and azo coupling reaction.

Purity of this compound: Assessment and Enhancement

The purity of the synthesized this compound is paramount for its reliable use in scientific applications. Impurities can arise from starting materials, side reactions, or incomplete reactions.

Common Impurities

Based on the synthesis pathway and knowledge of related dyes like Alcian blue, potential impurities in crude this compound may include:

-

Unreacted 2-amino-6-methylbenzothiazole and its isothiouronium precursor.

-

Side-products from the diazotization and coupling reactions.

-

Inorganic salts from the reaction work-up.

-

Other colored impurities.

Purification Methods

Several techniques can be employed to purify crude this compound:

-

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the dye at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble.

-

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. For a cationic dye like this compound, a polar stationary phase like silica gel or alumina can be used with a suitable mobile phase to elute the dye and separate it from less polar impurities.

Experimental Protocol for Purification (General):

-

Recrystallization: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water). Allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

-

Column Chromatography: Prepare a column with silica gel. Dissolve the crude dye in a minimum amount of the eluent and load it onto the column. Elute the column with a suitable solvent system, collecting the fractions containing the pure this compound. The solvent can then be removed under reduced pressure to yield the purified dye.

Analytical Techniques for Purity Assessment

A combination of analytical techniques should be used to confirm the purity and identity of the synthesized this compound.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to assess the purity of a sample. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of polar and non-polar solvents, such as ethyl acetate/hexane or dichloromethane/methanol, can be tested to find a suitable system that gives good separation.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A pure sample should show a single major peak in the chromatogram.

-

Column: A C18 reversed-phase column is commonly used for the analysis of organic dyes.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.[5]

-

Detection: A UV-Vis detector set at the absorption maximum of this compound (around 388-393 nm) can be used.[6][7]

-

-

UV-Visible Spectroscopy: The UV-Vis spectrum of a pure sample of this compound should show a characteristic absorption maximum (λmax) in the range of 388-393 nm.[6][7] The absorbance can also be used to determine the concentration of the dye solution using the Beer-Lambert law, provided the molar absorptivity is known.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can confirm the identity of the synthesized compound by comparing the observed chemical shifts and coupling constants with the expected values for the this compound structure.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. The mass spectrum of pure this compound should show a molecular ion peak corresponding to its calculated molecular weight.

| Technique | Parameter | Expected Result for Pure this compound |

| TLC | Rf value | A single spot with a consistent Rf value. |

| HPLC | Retention Time | A single major peak at a characteristic retention time. |

| UV-Vis | λmax | ~388 - 393 nm[6][7] |

| NMR | Chemical Shifts | A spectrum consistent with the proposed structure. |

| MS | Molecular Ion Peak | A peak corresponding to the molecular weight of this compound. |

Table 4: Summary of analytical data for the characterization of this compound.

Logical Workflow for Synthesis and Purity Assessment

The following diagram illustrates the logical workflow from synthesis to the final, purified, and characterized this compound dye.

Figure 4: Workflow for the synthesis and purity assessment of this compound.

Conclusion

This technical guide has outlined a detailed pathway for the synthesis of this compound dye and has provided a comprehensive framework for its purification and purity assessment. By following the described experimental protocols and employing the recommended analytical techniques, researchers, scientists, and drug development professionals can produce and verify the quality of this compound for their specific applications, ensuring the reliability and reproducibility of their scientific findings.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Absorption [this compound] | AAT Bioquest [aatbio.com]

The Core Mechanism of Alcian Yellow Staining for Acidic Mucins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcian yellow is a synthetic azo dye utilized in histological and cytological applications for the selective staining of acidic mucins.[1] Similar in principle to the more commonly known Alcian blue, this compound provides a yellow coloration to tissues rich in acidic glycoproteins and glycosaminoglycans.[1][2] This technical guide delves into the core mechanism of this compound staining, providing an in-depth understanding for researchers, scientists, and professionals in drug development. The guide outlines the chemical basis of the staining reaction, detailed experimental protocols, and the critical role of pH in achieving staining specificity.

The Chemical Principle of this compound Staining

The staining mechanism of this compound is fundamentally an electrostatic interaction between the cationic dye and the anionic components of the tissue. Acidic mucins are characterized by the presence of negatively charged molecules, primarily due to carboxylated (sialomucins) and sulfated (sulphomucins) groups.[3]

This compound is a basic dye, meaning it carries a positive charge.[2] The dye's molecular structure contains isothiouronium groups which are positively charged and facilitate the binding to the negatively charged acidic mucins in tissue sections.[4] This electrostatic attraction results in the formation of a stable, insoluble complex, rendering the sites of acidic mucins visible as a yellow color.[5]

The specificity of this compound staining is highly dependent on the pH of the staining solution. By manipulating the pH, it is possible to differentiate between different types of acidic mucins.[3]

-

At pH 2.5: Both carboxylated and sulfated mucins are ionized and carry a negative charge. Therefore, staining with this compound at this pH will color both types of acidic mucins yellow.[3]

-

At pH 1.0: Only the strongly acidic sulfated mucins remain ionized. The carboxyl groups of sialomucins are protonated at this low pH and do not carry a charge. Consequently, this compound at pH 1.0 will selectively stain sulfated mucins.[3][6]

Visualization of the Staining Mechanism

The following diagram illustrates the fundamental electrostatic interaction between the positively charged this compound dye and the negatively charged acidic mucin components at different pH levels.

Caption: Electrostatic interaction of this compound with acidic mucins at different pH levels.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are often part of a combination staining procedure to highlight different tissue components.

This compound - Toluidine Blue Staining for Helicobacter pylori and Mucins

This method is utilized to simultaneously visualize Helicobacter pylori and gastric mucins.[7]

Solutions:

-

Reagent A: Periodic acid solution

-

Reagent B: Sodium metabisulphite solution

-

Reagent C: this compound solution

-

Reagent D: Buffer solution

-

Reagent E: Toluidine blue solution

Procedure:

-

Deparaffinize sections and bring to distilled water.

-

Apply 10 drops of Reagent A and leave for 10 minutes.

-

Wash thoroughly in distilled water.

-

Apply 10 drops of Reagent B and leave for 5 minutes.

-

Wash in running water for 2 minutes.

-

Apply 10 drops of Reagent C and leave for 5 minutes.

-

Wash well in distilled water.

-

Apply 8 drops of Reagent D and 2 drops of Reagent E and leave for 3 minutes.

-

Wash well in distilled water.

-

Air dry the slide.

-

Dehydrate in alcohol, clear in xylene, and mount.

Expected Results:

-

Helicobacter pylori: Blue

-

Mucins: Yellow

-

Background: Pale blue

Alcian Blue - H&E - Metanil Yellow Staining for Barrett's Esophagus

This staining combination is effective in diagnosing Barrett's esophagus by differentiating various components of the gastrointestinal tract.

Solutions:

-

Alcian Blue, pH 2.5 solution

-

Mayer Hematoxylin

-

0.25% Hydrochloric acid

-

0.25% Ammonia water

-

Eosin Solution

-

Metanil Yellow solution

Procedure:

-

Deparaffinize sections and bring to water.

-

Stain with Alcian Blue, pH 2.5 solution for 15 minutes.

-

Wash well with water.

-

Stain in Mayer Hematoxylin for 4 minutes.

-

Rinse in running water.

-

Differentiate in 0.25% hydrochloric acid for 2-3 seconds.

-

Rinse in running water.

-

Blue in 0.25% ammonia water for 2-3 seconds.

-

Rinse well in running water.

-

Place in 70% ethanol for 1 minute.

-

Stain with Eosin Solution for 1 minute.

-

Dehydrate in 95% ethanol for 30-60 seconds.

-

Dehydrate in 100% ethanol, two changes of 30 seconds each.

-

Place in Metanil Yellow solution for 1 minute (timing is critical).

-

Rinse with ethanol.

-

Clear and mount.

Expected Results:

-

Nuclei: Blue

-

Cytoplasm: Pink-red

-

Mucin (Barrett's Esophagus Goblet Cells): Turquoise

-

Collagen: Yellow

-

Smooth muscle: Salmon

Data Presentation

The following table summarizes the staining outcomes of this compound based on the pH of the staining solution and the type of acidic mucin present.

| pH of Staining Solution | Mucin Type | Chemical Group | Ionization Status | This compound Staining |

| 2.5 | Sulfated Mucin (Sulphomucin) | Sulfate (-SO₃⁻) | Anionic | Yellow |

| Carboxylated Mucin (Sialomucin) | Carboxyl (-COO⁻) | Anionic | Yellow | |

| 1.0 | Sulfated Mucin (Sulphomucin) | Sulfate (-SO₃⁻) | Anionic | Yellow |

| Carboxylated Mucin (Sialomucin) | Carboxyl (-COOH) | Neutral (Protonated) | No Staining |

Conclusion

This compound is a valuable tool in histochemistry for the specific identification and differentiation of acidic mucins. Its mechanism of action, rooted in electrostatic interactions, is finely controlled by the pH of the staining environment. A thorough understanding of this principle allows researchers and clinicians to selectively visualize different mucin subtypes, aiding in both fundamental research and pathological diagnosis. The provided protocols and data serve as a comprehensive resource for the effective application of this compound staining in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]

- 4. The Alcian Blue Stain for Histology [nsh.org]

- 5. stainsfile.com [stainsfile.com]

- 6. content.abcam.com [content.abcam.com]

- 7. bio-optica.it [bio-optica.it]

Alcian Yellow: A Technical Guide to its Spectroscopic and Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and fluorescence characteristics of Alcian yellow, a cationic tetrapyrrole dye. While extensively utilized in histology for staining acidic mucins, detailed photophysical data for this compound is not widely published. This document summarizes the available spectral information and furnishes detailed, generalized experimental protocols for the determination of its core photophysical properties.

Absorption Properties

This compound exhibits a characteristic absorption spectrum in the ultraviolet-visible region, primarily attributed to its complex conjugated molecular structure.

Absorption Spectrum

The maximum absorption wavelength (λmax) of this compound has been reported to be in the range of 388 to 393 nm[1][2]. This variation may be attributable to differences in solvent environments and measurement conditions.

Quantitative Absorption Data

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | 388 nm | Not Specified | [2] |

| Absorption Maximum (λmax) | 393 nm | Not Specified | [1] |

| Molar Absorptivity (ε) | Data not available | - | - |

Fluorescence Properties

This compound is recognized as a fluorescent dye, with its emission properties being influenced by its binding to substrates such as nucleic acids and glycosaminoglycans[3].

Excitation and Emission Spectra

Under ultraviolet excitation, typically within the range of 320 to 340 nm, this compound exhibits fluorescence[3]. When bound to nucleic acids in cell smears, it produces a blue-white emission[3]. The precise emission wavelength has been noted to be dependent on the concentration of the dye[3]. Detailed excitation and emission spectra with specific maxima are not widely documented.

Quantitative Fluorescence Data

Quantitative data regarding the fluorescence quantum yield and lifetime of this compound are not available in the current body of scientific literature.

| Parameter | Value | Solvent/Conditions | Reference |

| Excitation Wavelength Range | 320 - 340 nm | Not Specified | [3] |

| Emission Characteristics | Blue-white emission (when bound to nucleic acids) | Not Specified | [3] |

| Fluorescence Quantum Yield (Φf) | Data not available | - | - |

| Fluorescence Lifetime (τ) | Data not available | - | - |

Experimental Protocols

The following sections detail generalized experimental procedures for the characterization of the absorption and fluorescence properties of a chromophore such as this compound.

Protocol for Measuring Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to determine the absorption spectrum and calculate the molar absorptivity of a dye.

3.1.1 Materials and Equipment

-

This compound powder

-

Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide, water)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

3.1.2 Procedure

-

Preparation of a Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Baseline Correction: Fill a cuvette with the solvent to be used and record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Measure the absorbance of each of the diluted solutions across the desired wavelength range (e.g., 200-700 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance at λmax versus the concentration of the dilutions.

-

Perform a linear regression on the data. According to the Beer-Lambert law (A = εcl), the slope of the line will be the molar absorptivity (ε) if the path length (l) is 1 cm and the concentration (c) is in mol/L.

-

Protocol for Measuring Fluorescence Properties

This protocol describes the general methodology for determining the excitation and emission spectra, relative quantum yield, and fluorescence lifetime.

3.2.1 Materials and Equipment

-

This compound solution of known absorbance at the excitation wavelength

-

Spectroscopic grade solvent

-

Fluorescence spectrophotometer (spectrofluorometer)

-

Time-Correlated Single Photon Counting (TCSPC) system (for lifetime measurement)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Quartz fluorescence cuvettes

3.2.2 Procedure for Excitation and Emission Spectra

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent, with an absorbance at the excitation wavelength of approximately 0.1 to minimize inner filter effects.

-

Spectrofluorometer Setup: Turn on the instrument and allow the excitation lamp to stabilize.

-

Emission Spectrum: Set the excitation monochromator to the λmax determined from the absorption spectrum (or the known excitation wavelength). Scan the emission monochromator across a range of higher wavelengths to obtain the fluorescence emission spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity observed in the emission spectrum. Scan the excitation monochromator across a range of lower wavelengths to obtain the fluorescence excitation spectrum.

3.2.3 Procedure for Relative Quantum Yield Measurement

-

Standard Measurement: Measure the absorbance and the integrated fluorescence intensity of a known quantum yield standard at the same excitation wavelength to be used for the sample.

-

Sample Measurement: Measure the absorbance and the integrated fluorescence intensity of the this compound solution.

-

Calculation: The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.

3.2.4 Procedure for Fluorescence Lifetime Measurement

-

Instrument Setup: Utilize a TCSPC system with a pulsed light source (e.g., a laser diode or LED) at an appropriate excitation wavelength.

-

Data Acquisition: Excite the sample and measure the arrival times of the emitted photons relative to the excitation pulse. Accumulate data to generate a fluorescence decay curve.

-

Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

References

Alcian Yellow: A Technical Guide to its Chemical Properties and Histological Applications

For Researchers, Scientists, and Drug Development Professionals

Alcian yellow is a synthetic azo dye recognized for its utility in histology, particularly for the selective staining of acidic polysaccharides. Its primary application is in the identification of acidic mucins, making it an invaluable tool in pathological and diagnostic investigations, most notably in the detection of Helicobacter pylori in gastric tissues. This guide provides an in-depth overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use.

Core Chemical and Physical Properties

This compound is a complex organic salt, classified as a basic, monoazo dye. Its structure features a conjugated system of benzene, benzothiazole, and isothiouronium units, which is responsible for its characteristic color and staining properties.[1][2] While extensive quantitative data is not uniformly available in the literature, its key properties are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | {(E)-1,2-Diazenediylbis[...]} (abbreviated) | [1] |

| Synonyms | Ingrain Yellow 1, C.I. 12840 | [3] |

| CAS Number | 61968-76-1 | [1][3] |

| Molecular Formula | C₄₀H₄₆N₈S₄·2Cl (or C₄₀H₄₆Cl₂N₈S₄) | [3] |

| Molecular Weight | 838.03 g/mol | [3] |

| Appearance | Rust-colored or dark yellow powder | [3] |

| Melting Point | 165-171 °C | [3] |

| Absorption Max (λmax) | 388 - 393 nm | [3][4] |

| Solubility | Aqueous and Ethanol solubility not quantitatively determined in cited literature. | [3] |

| Molar Extinction Coeff. | Not available in cited literature. |

Mechanism of Action in Histological Staining

This compound's utility as a stain stems from its affinity for acidic mucopolysaccharides (mucins). The staining mechanism, particularly in the widely used this compound-Toluidine Blue method for H. pylori detection, is a two-stage process that relies on chemical modification of the target tissue.[5][6]

-

Oxidation: The tissue section is first treated with an oxidizing agent, typically periodic acid. This step selectively oxidizes gastric epithelial mucins.[3][5]

-

Selective Binding: Following oxidation, the tissue is exposed to the this compound solution. The dye selectively binds to the newly oxidized mucins, forming a stable, insoluble yellow compound.[3][5]

This initial staining of the mucin provides a high-contrast yellow background. Subsequent counterstaining, for instance with Toluidine Blue, then colors the target organisms (like H. pylori) dark blue, allowing for clear visualization against the yellow-stained mucus.[1][6]

Experimental Protocols

The most prominent application of this compound is in the Leung & Gibbon method for Helicobacter pylori detection.[4][7] The following is a representative protocol synthesized from common laboratory procedures.

Objective: To stain H. pylori blue against a yellow background of gastric mucin.

Materials:

-

Paraffin-embedded tissue sections (4-5 µm) on glass slides

-

Xylene or xylene substitute

-

Ethanol (100% and 95%)

-

Distilled water

-

Solution A: 1% Periodic Acid

-

Solution B: 5% Sodium Metabisulfite

-

Solution C: this compound Solution (e.g., 1g this compound in 100 mL of 50% ethanol with 3 mL glacial acetic acid)[6]

-

Solution D (Working Solution): Toluidine Blue Working Solution, freshly prepared (e.g., 0.5 mL 1% aqueous Toluidine Blue, 50 mL distilled water, 2 drops 3% aqueous Sodium Hydroxide)[2][8]

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Oxidation:

-

Reduction:

-

This compound Staining:

-

Counterstaining:

-

Dehydration and Mounting:

Expected Results:

Summary

This compound is a specialized basic dye with defined chemical properties that enable its primary role in the selective staining of oxidized acid mucins. This characteristic makes it a cornerstone of the Leung & Gibbon method, a rapid, cost-effective, and reliable technique for identifying Helicobacter pylori in gastric biopsies.[7][9] Its ability to provide a sharp color contrast enhances morphological definition, solidifying its place as a valuable tool for pathologists and researchers in the field of gastrointestinal and infectious diseases.

References

- 1. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. stainsfile.com [stainsfile.com]

- 4. Buy this compound Liquid at an Affordable Price, Industrial Grade Dye [oxfordlabfine.com]

- 5. bio-optica.it [bio-optica.it]

- 6. stainsfile.com [stainsfile.com]

- 7. A novel this compound-toluidine blue (Leung) stain for Helicobacter species: comparison with standard stains, a cost-effectiveness analysis, and supplemental utilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of Alcian blue pH 1.0 histo-staining protocols to match mass spectrometric quantification of sulfomucins and circumvent false positive results due to sialomucins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biognost.com [biognost.com]

An In-depth Technical Guide to Alcian Yellow Staining for Glycosaminoglycans in Tissue

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for using Alcian yellow to stain and differentiate glycosaminoglycans (GAGs) in tissue samples. It is designed to be a practical resource for researchers in histology, pathology, and drug development who are interested in visualizing and analyzing the distribution of these critical biopolymers.

Introduction to Glycosaminoglycans and Alcian Dyes

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units.[1] They are a major component of the extracellular matrix and are crucial for a variety of biological processes, including cell signaling, tissue hydration, and structural integrity.[1] GAGs are broadly classified based on their sugar composition and degree of sulfation. The primary classes include chondroitin sulfate, dermatan sulfate, heparan sulfate, keratan sulfate, and the non-sulfated hyaluronic acid.

Alcian dyes are a family of cationic (positively charged) dyes used in histology to stain acidic (negatively charged) tissue components. Alcian blue is the most well-known and widely used of these dyes for staining GAGs and other acidic mucosubstances.[2] this compound, a monoazo dye, shares similar staining characteristics with Alcian blue and can be used to stain acidic mucins yellow.[3][4] The key to their utility in GAG research lies in the ability to selectively stain different types of GAGs by manipulating the pH and electrolyte concentration of the staining solution.

The Chemical Basis of Alcian Dye Staining

The staining mechanism of Alcian dyes is based on the electrostatic interaction between the cationic dye molecules and the anionic (negatively charged) groups on the GAG chains. GAGs possess two main types of acidic groups that contribute to their negative charge:

-

Carboxyl groups (-COOH): Found in glucuronic acid or iduronic acid residues.

-

Sulfate groups (-SO₃H): Found on various sugar residues in sulfated GAGs.

The selectivity of Alcian dyes for these groups is primarily controlled by the pH of the staining solution.[2]

-

At pH 2.5: Both carboxyl and sulfate groups are ionized and carry a negative charge. Therefore, staining with an Alcian dye at this pH will visualize all acidic GAGs (both carboxylated and sulfated).[5]

-

At pH 1.0: Only the strongly acidic sulfate groups remain ionized, while the weaker carboxyl groups are protonated and thus uncharged. Staining at this pH is therefore selective for sulfated GAGs .[5]

This pH-dependent ionization provides a powerful tool for differentiating between sulfated and non-sulfated or carboxylated GAGs within a tissue section.

Quantitative Analysis of Glycosaminoglycan Staining

The general principle involves the formation of a complex between the dye and the GAGs, which can then be measured by spectrophotometry. For sulfated GAGs, a soluble complex can be formed with Alcian blue, and the absorbance is read at a specific wavelength (e.g., 480 nm).[6] This method is advantageous as it shows no interference from the non-sulfated GAG, hyaluronic acid.[6] Another approach with the dye 1-ethyl-2-[3-(1-ethylnaphtho-[1,2-d]thiazolin-2-ylidene)-2- methylpropenyl]naphtho-[1,2-d]thiazolium bromide (Stains-all) demonstrates that sulfated GAGs can be quantified by an increase in absorbance at 480 nm, while the non-sulfated hyaluronic acid shows an absorbance maximum at 650 nm.[7]

Table 1: Comparison of GAG Quantification Methods

| Method | Principle | GAGs Detected | Advantages | Limitations |

| Alcian Blue Spectrophotometry | Formation of a soluble dye-GAG complex.[6] | Primarily sulfated GAGs.[6] | Rapid, convenient, and reproducible.[6] No interference from hyaluronic acid.[6] | Data for this compound is not well-established. Can be influenced by dye batch variability.[8] |

| 1,9-Dimethylmethylene Blue (DMMB) Assay | Metachromatic shift in dye absorbance upon binding to sulfated GAGs.[9] | Sulfated GAGs.[9] | High sensitivity.[9] | Can be influenced by non-GAG components. |

| Carbazole Assay | Colorimetric reaction with uronic acids.[1] | Uronic acid-containing GAGs (e.g., chondroitin sulfate, heparan sulfate, hyaluronic acid).[1] | Well-established method. | Does not detect keratan sulfate.[1] Can be overestimated in the presence of salts.[1] |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of GAG-derived disaccharides.[1] | All classes of GAGs.[1] | Robust, sensitive, and can quantify different GAG classes simultaneously.[1] | Time-consuming and requires specialized equipment.[1] |

Experimental Protocols

The following protocols provide a framework for the histochemical staining of GAGs using Alcian dyes. It is recommended to use positive control tissues known to contain the GAGs of interest (e.g., cartilage for sulfated GAGs, small intestine for a mix of mucins).

General Staining Protocol for Sulfated GAGs (Alcian Blue, pH 1.0)

This protocol is designed to specifically stain sulfated GAGs.

Solutions:

-

Alcian Blue Staining Solution (pH 1.0):

-

Alcian Blue 8GX: 1 g

-

0.1 N Hydrochloric Acid: 100 ml

-

-

0.1 N Hydrochloric Acid Rinse Solution

-

Nuclear Fast Red (Kernechtrot) Counterstain

Procedure: [10]

-

Deparaffinize tissue sections and hydrate to distilled water.

-

Rinse briefly in 0.1 N Hydrochloric Acid.

-

Stain in Alcian Blue solution (pH 1.0) for 30 minutes.

-

Rinse briefly in 0.1 N Hydrochloric Acid. Do not wash in water at this stage, as it may alter the pH and lead to non-specific staining.

-

Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.

-

Rinse well in distilled water.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Sulfated GAGs: Blue

-

Nuclei: Red

-

Background: Colorless to pale pink

Sequential Staining for Differentiating Sulfated and Carboxylated GAGs

While a specific, validated protocol for sequential Alcian blue (pH 1.0) followed by this compound (pH 2.5) is not prominently available in recent literature, the principle is based on established histochemical practices. The following is a proposed protocol based on these principles.

Principle: The first step with Alcian blue at pH 1.0 will stain the sulfated GAGs blue. The subsequent staining with this compound at pH 2.5 will then stain the remaining carboxylated GAGs yellow.

Solutions:

-

Alcian Blue Staining Solution (pH 1.0): (as prepared in 4.1)

-

This compound Staining Solution (pH 2.5):

-

This compound: 1 g

-

3% Acetic Acid: 100 ml

-

-

3% Acetic Acid Rinse Solution

Procedure:

-

Deparaffinize tissue sections and hydrate to distilled water.

-

Follow steps 2-4 of the Alcian Blue (pH 1.0) staining protocol.

-

Rinse thoroughly in distilled water.

-

Rinse briefly in 3% Acetic Acid.

-

Stain in this compound solution (pH 2.5) for 30 minutes.

-

Rinse in 3% Acetic Acid.

-

Wash well in running tap water.

-

Dehydrate through graded alcohols, clear in xylene, and mount. (A counterstain is optional and may complicate the interpretation of the yellow and blue staining).

Expected Results:

-

Sulfated GAGs: Blue

-

Carboxylated GAGs (e.g., hyaluronic acid, some sialomucins): Yellow

-

Mixed Sulfated and Carboxylated GAGs: Greenish hues

-

Nuclei and Cytoplasm: Unstained (without counterstain)

Visualization of GAG-Related Signaling Pathways and Workflows

The visualization of GAGs is critical for understanding their role in complex biological processes, such as cell signaling. GAGs, particularly heparan sulfate proteoglycans (HSPGs), act as co-receptors for various growth factors and modulate their signaling activity. The following diagrams, created using the Graphviz DOT language, illustrate these relationships.

Logical Workflow for Differential GAG Staining

This diagram outlines the decision-making process for selecting the appropriate staining conditions based on the GAG type of interest.

Caption: Logical workflow for differential staining of GAGs based on pH.

Experimental Workflow for Sequential Alcian Blue and this compound Staining

This diagram details the step-by-step process for the sequential staining protocol.

References

- 1. benthamopen.com [benthamopen.com]

- 2. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]

- 3. stainsfile.com [stainsfile.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]

- 6. The quantitative spectrophotometric estimation of total sulfated glycosaminoglycan levels. Formation of soluble alcian blue complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrophotometric method for the assay of glycosaminoglycans and glycosaminoglycan-depolymerizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. newcomersupply.com [newcomersupply.com]

An In-depth Technical Guide to the Binding Mechanism of Alcian Yellow to Polysaccharides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alcian yellow is a cationic azo dye historically utilized in histology for the visualization of acidic mucins and glycosaminoglycans (GAGs).[1] While its application is less common than its structural analog, Alcian blue, understanding its binding mechanism to polysaccharides is crucial for its effective use in research and diagnostics. This guide provides a comprehensive overview of the core principles governing the interaction between this compound and polysaccharides, with a focus on the electrostatic nature of this binding. Due to the limited availability of specific quantitative data for this compound, this guide will also draw parallels with the well-documented binding characteristics of Alcian blue to provide a more complete understanding.

The Core Binding Mechanism: An Electrostatic Interaction

The primary mechanism driving the binding of this compound to polysaccharides is a strong electrostatic attraction. This compound is a cationic (positively charged) dye, while acidic polysaccharides are anionic (negatively charged) due to the presence of carboxyl (-COOH) and sulfate (-SO₃H) functional groups.

-

Cationic Nature of this compound: The positive charge of this compound originates from its isothiouronium side chains.[2] This structural feature is shared with Alcian blue, which is a key reason for their similar staining properties.[2]

-

Anionic Nature of Polysaccharides: Acidic polysaccharides, such as heparin, chondroitin sulfate, and hyaluronic acid, possess a high density of negatively charged carboxyl and sulfate groups at physiological pH.[3]

The attraction between the positively charged this compound molecules and the negatively charged sites on the polysaccharide chains leads to the formation of a stable dye-polysaccharide complex. This interaction is fundamental to the staining of tissues rich in acidic mucins.

Factors Influencing the Binding Interaction

Several factors can influence the strength and specificity of the this compound-polysaccharide interaction:

-

pH: The pH of the staining solution is a critical determinant of binding. At acidic pH, the carboxyl and sulfate groups of the polysaccharides are fully ionized, presenting a high density of negative charges for the cationic dye to bind to. As the pH increases, the protonation of these groups can change, potentially affecting the binding affinity.

-

Ionic Strength: The presence of salts in the staining solution can impact the electrostatic interaction. Higher ionic strength can lead to a "shielding" of the charges on both the dye and the polysaccharide, potentially reducing the binding efficiency.[4][5]

Quantitative Analysis of the Binding Interaction

Quantitative data specifically for the binding of this compound to polysaccharides is not extensively available in the current literature. However, the principles of its interaction are analogous to those of Alcian blue, for which more quantitative studies have been conducted. The following table summarizes key parameters, drawing from data on Alcian blue where noted, to provide an estimated framework for this compound.

| Parameter | This compound (Estimated/Inferred) | Alcian Blue (Reported) | Significance |

| Binding Affinity (K_d) | Expected to be in the micromolar range. | Varies with polysaccharide type and experimental conditions. | Indicates the strength of the interaction. |

| Stoichiometry | Dependent on the charge density of the polysaccharide. | Forms complexes with defined dye-to-polysaccharide ratios.[6] | Defines the molecular ratio at which the dye and polysaccharide bind. |

| Optimal pH for Binding | Acidic pH (e.g., 2.5-4.0) | pH 2.5 for both sulfated and carboxylated mucins. | Maximizes the ionization of acidic groups on polysaccharides. |

| Effect of Ionic Strength | Binding is expected to decrease with increasing ionic strength. | Binding is sensitive to salt concentration.[6] | Highlights the electrostatic nature of the interaction. |

| Absorption Maximum (λ_max) | 388 nm[1] | ~610-620 nm[3] | Important for spectrophotometric quantification. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the binding of this compound to polysaccharides. These protocols are adapted from established methods for Alcian blue and may require optimization for specific applications.

Spectrophotometric Quantification of Polysaccharide Binding

This method is used to determine the amount of polysaccharide in a sample based on its binding to this compound.

Materials:

-

This compound staining solution (e.g., 0.1% w/v in 3% acetic acid, pH 2.5)

-

Polysaccharide standards (e.g., chondroitin sulfate, heparin)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Prepare a standard curve:

-

Prepare a series of known concentrations of the polysaccharide standard.

-

To each standard, add a fixed volume of the this compound staining solution.

-

Incubate for a set time (e.g., 30 minutes) to allow for complex formation.

-

Centrifuge the samples to pellet the insoluble dye-polysaccharide complex.

-

Measure the absorbance of the supernatant at the λ_max of this compound (388 nm).

-

Plot the decrease in absorbance versus the polysaccharide concentration to generate a standard curve.

-

-

Assay of unknown sample:

-

Treat the unknown sample in the same manner as the standards.

-

Measure the absorbance of the supernatant.

-

Determine the polysaccharide concentration in the unknown sample by interpolating from the standard curve.

-

In-Situ Staining of Polysaccharides in Tissue Sections

This protocol outlines the use of this compound for the histological visualization of acidic mucins.

Materials:

-

Deparaffinized and rehydrated tissue sections

-

This compound staining solution (0.1% w/v in 3% acetic acid, pH 2.5)

-

Nuclear fast red counterstain (optional)

-

Microscope

Procedure:

-

Incubate the rehydrated tissue sections in the this compound staining solution for 30 minutes.

-

Rinse the sections in distilled water to remove excess stain.

-

(Optional) Counterstain with nuclear fast red for 5 minutes to visualize cell nuclei.

-

Wash in water.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a coverslip.

-

Visualize under a light microscope. Acidic polysaccharides will be stained yellow.

Visualizations

Binding Mechanism of this compound to Polysaccharides

Caption: Electrostatic attraction between cationic this compound and anionic polysaccharides.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for the quantitative analysis of polysaccharides using this compound.

Conclusion

The binding of this compound to polysaccharides is a robust electrostatic interaction that forms the basis of its utility as a histochemical stain. While specific quantitative data for this compound remains less comprehensive than for Alcian blue, the shared chemical principles allow for a strong inferential understanding of its binding mechanism. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively and qualitatively study these interactions. Further research is warranted to delineate the precise binding affinities and stoichiometry of this compound with a variety of polysaccharides, which will undoubtedly enhance its application in biomedical research and diagnostics.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Alcian blue stain - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. researchgate.net [researchgate.net]

- 6. The quantitative measurement of Alcian Blue-glycosaminoglycan complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Alcian Yellow: An In-Depth Technical Guide to its Application as a Fluorescent Probe in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcian yellow is a cationic tetrapyrrole dye traditionally utilized in histology for the visualization of acidic mucins and glycosaminoglycans. Beyond its classical role as a stain, this compound possesses intrinsic fluorescent properties that can be harnessed for the qualitative and potentially quantitative analysis of specific biomolecules within cellular environments. This technical guide provides a comprehensive overview of this compound's application as a fluorescent probe in cell biology. It details its fluorescent characteristics, outlines experimental protocols for its use in fluorescence microscopy, and presents available quantitative data. The guide also explores the underlying staining mechanisms and discusses the potential for its use in contemporary cell biology research.

Introduction

This compound is a member of the Alcian blue family of dyes, characterized by a central copper phthalocyanine core in Alcian blue, which is absent in this compound. Its primary use in histochemistry is the differential staining of acidic polysaccharides, such as glycosaminoglycans (GAGs)[1]. While its colorimetric properties are well-documented, its utility as a fluorescent probe is a less explored yet promising area of cell biology. This guide aims to consolidate the available technical information on the fluorescent applications of this compound, providing a practical resource for researchers.

Fluorescent Properties of this compound

The fluorescence of this compound is contingent upon its binding to specific macromolecules, primarily nucleic acids and glycosaminoglycans. When unbound in an aqueous solution, the dye exhibits minimal fluorescence. Upon binding to these polyanionic substrates, a significant enhancement of fluorescence is observed.

Excitation and Emission Spectra

The foundational research on the fluorescent properties of this compound indicates that it is most effectively excited by ultraviolet (UV) light.

-

Excitation: The optimal excitation wavelength range is between 320 nm and 340 nm [2][3].

-

Emission: Upon excitation, this compound emits a blue-white fluorescence [2][3]. The precise emission maximum is dependent on the dye concentration and the substrate to which it is bound[2][3].

Further detailed spectral analysis, including precise emission peaks under various conditions, is not extensively documented in the current literature.

Staining Mechanism and Substrate Specificity

This compound is a cationic dye, and its staining mechanism is based on electrostatic interactions with anionic (negatively charged) tissue components. The primary targets for this compound binding are:

-

Acidic Glycosaminoglycans (GAGs): These are long, unbranched polysaccharides with repeating disaccharide units, many of which are sulfated or carboxylated, conferring a high negative charge. This compound's interaction with GAGs in structures like mast cell granules and cartilage matrix results in bright fluorescence[2].

-

Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids is negatively charged, providing binding sites for the cationic this compound. This interaction leads to fluorescence of chromatin and the basophilic cytoplasm[2].

The specificity of staining can be modulated by altering the pH and electrolyte concentration of the staining solution, similar to the principles governing Alcian blue staining.

Quantitative Data

Quantitative data on the fluorescent properties of this compound are sparse in the available literature. The following table summarizes the known parameters.

| Property | Value | Notes |

| Excitation Maximum (λex) | 320 - 340 nm | Optimal range for fluorescence[2][3]. |

| Absorption Maximum (λabs) | ~388 nm | [4] |

| Emission Maximum (λem) | Blue-white | Dependent on dye concentration and substrate[2][3]. |

| Fluorescence Quantum Yield | Not Reported | - |

| Fluorescence Lifetime | Not Reported | - |

Experimental Protocols

The following protocols are adapted from established histological and cytochemical methods for the use of this compound in fluorescence microscopy. Optimization for specific cell types and applications is recommended.

Preparation of this compound Staining Solution

A typical stock solution of this compound is prepared at a concentration of 1% (w/v).

Reagents:

-

This compound powder (C.I. 12840)

-

3% Acetic Acid in 50% Ethanol

Procedure:

-

Prepare the 3% acetic acid solution by mixing 3 ml of glacial acetic acid with 100 ml of 50% ethanol[1].

-

To prepare a 1% this compound solution, dissolve 1 g of this compound powder in 100 ml of the 3% acetic acid solution with continuous mixing[1].

-

Filter the solution before use to remove any undissolved particles[1].

Staining Protocol for Fixed Cells on Coverslips

This protocol is suitable for visualizing acidic mucins, GAGs, and nucleic acids in fixed cultured cells.

Workflow Diagram:

Caption: Workflow for fluorescent staining of fixed cells with this compound.

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.

-

Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS, for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times for 5 minutes each with PBS to remove the fixative.

-

Staining: Incubate the coverslips with the 1% this compound staining solution for 5-10 minutes at room temperature.

-

Washing: Thoroughly rinse the coverslips with distilled water to remove excess stain.

-

Mounting: Mount the coverslips onto glass microscope slides using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they can diminish fluorescence.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a UV excitation filter (e.g., 330-380 nm bandpass) and a blue emission filter (e.g., >420 nm longpass).

Considerations for Live-Cell Imaging

There is currently no established protocol for using this compound as a fluorescent probe in live cells. Key considerations and challenges include:

-

Cell Permeability: As a cationic dye, this compound may exhibit some degree of membrane permeability, but this has not been systematically evaluated for live-cell imaging.

-

Cytotoxicity: The potential toxicity of this compound to living cells is unknown. It is crucial to perform viability assays (e.g., trypan blue exclusion, MTT assay) to determine non-toxic working concentrations and incubation times.

-

Phototoxicity: The use of UV excitation can be damaging to live cells, leading to phototoxicity and artifacts. Minimizing exposure time and intensity is critical.

-

Photostability: The photostability of this compound under fluorescence microscopy conditions has not been characterized. Photobleaching could limit its use in time-lapse imaging.

Applications in Cell Biology

The primary application of this compound as a fluorescent probe is the in situ localization of GAGs and nucleic acids.

-

Visualization of the Extracellular Matrix: Its affinity for GAGs makes it a useful tool for imaging components of the extracellular matrix in tissue sections and cell cultures.

-

Identification of Mast Cells: Mast cell granules are rich in heparin, a highly sulfated GAG, and therefore stain intensely with this compound, allowing for their fluorescent identification[2].

-

Nuclear and Cytoplasmic Staining: Due to its binding to DNA and RNA, this compound can be used to visualize the nucleus and areas of high RNA content in the cytoplasm[2].

Logical Relationship of this compound Fluorescence:

Caption: this compound fluorescence is induced by UV excitation upon binding to GAGs and nucleic acids.

Limitations and Future Directions

The use of this compound as a fluorescent probe is currently limited by the lack of comprehensive characterization of its photophysical properties and its unproven suitability for live-cell imaging. Future research should focus on:

-

Quantitative Spectroscopic Analysis: Detailed measurement of fluorescence quantum yield, lifetime, and emission spectra in the presence of various GAGs and nucleic acids.

-

Live-Cell Imaging Optimization: Systematic evaluation of cell permeability, cytotoxicity, and photostability to develop robust protocols for live-cell applications.

-

Multiplexing Capabilities: Investigating the spectral compatibility of this compound with other fluorescent probes for multi-target imaging.

Conclusion

This compound offers a simple and cost-effective method for the fluorescent visualization of glycosaminoglycans and nucleic acids in fixed biological samples. While its application as a sophisticated fluorescent probe is still in its nascent stages, the fundamental principles of its fluorescence upon binding to polyanionic macromolecules are established. Further research into its quantitative fluorescent properties and live-cell compatibility is warranted to unlock its full potential for cell biology research and drug development applications.

References

An In-depth Technical Guide to the History and Development of Alcian Dyes in Histology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, chemical principles, and practical applications of Alcian dyes in histology. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize histological staining techniques to visualize and analyze tissue components, particularly mucins and glycosaminoglycans.

A Journey from Textiles to Tissues: The History of Alcian Dyes

The story of Alcian dyes begins not in the laboratory, but in the textile industry. Initially developed by Imperial Chemical Industries (ICI) in the 1940s, these dyes were prized for their vibrant and durable colors.[1] The most prominent member of this family, Alcian Blue, was first synthesized in the early 1940s and patented in 1947 as a textile dye.[2] Its potential for biological applications was soon recognized, and in 1950, H. F. Steedman introduced Alcian Blue as a selective stain for mucins in histology.[2] This marked a significant milestone, as it provided a reliable method to differentiate acidic mucosubstances.

The popularity of Alcian Blue in histology grew rapidly. However, its complex and environmentally challenging manufacturing process led ICI to cease its production in 1973.[2] This created a period of uncertainty and inconsistency in the quality of commercially available Alcian Blue, prompting further research into its chemical structure and the development of alternative formulations.

Over the years, variations of Alcian dyes were introduced, including Alcian Yellow and Alcian Green, to provide a broader palette for polychromatic staining and to address specific diagnostic needs. Alcian Green, for instance, is a mixture of Alcian Blue 8GX and this compound.[3][4] Today, despite the historical challenges, Alcian dyes remain indispensable tools in histology and pathology for the identification and characterization of acidic carbohydrates in tissues.

Key Milestones in the Development of Alcian Dyes:

-

Early 1940s: Alcian Blue is first synthesized by the Imperial Chemical Industries (ICI) dyestuffs department.[2]

-

1947: The patent for Alcian Blue as a textile dye is filed.[2]

-

1950: H. F. Steedman publishes the use of Alcian Blue as a selective stain for mucins in histological preparations.[2]

-

1973: ICI ceases the production of Alcian Blue, leading to variability in the quality of the dye from other sources.[2]

-

Ongoing: Development and refinement of staining protocols, including combined methods like Alcian Blue-PAS, and the introduction of other Alcian dye variants.

The Chemical Core: Structure and Properties of Alcian Dyes

Alcian dyes are a family of polyvalent basic dyes characterized by a large, planar copper phthalocyanine core. This central structure is responsible for the dye's inherent color. The key to their staining specificity lies in the presence of multiple cationic (positively charged) side chains attached to the phthalocyanine ring.

In the case of the most common variant, Alcian Blue 8GX , these side chains are tetramethylisothiouronium groups.[1][5] These positively charged groups are responsible for the electrostatic attraction of the dye to anionic (negatively charged) tissue components.

This compound is an azo dye with a more complex conjugated system of benzene, benzothiazole, and isothiouronium units.[6] Alcian Green is not a distinct chemical entity but rather a mixture of Alcian Blue 8GX and this compound.[3][4]

Below is a summary of the key quantitative data for common Alcian dyes:

| Property | Alcian Blue 8GX | This compound |

| C.I. Number | 74240[2] | 12840[7] |

| Chemical Formula | C₅₆H₆₈Cl₄CuN₁₆S₄[8] | C₄₀H₄₆N₈S₄·2Cl[9] |

| Molecular Weight | 1298.86 g/mol [8] | 838.03 g/mol [7][9] |

| Appearance | Dark blue to greenish-black powder[10] | Rust-colored powder[9] |

| Absorption Maximum | 605–634 nm[11] | 388 nm[7] |

Mechanism of Action: The Principles of Alcian Dye Staining

The primary mechanism by which Alcian dyes stain tissues is through electrostatic interactions. The positively charged isothiouronium side chains of the dye molecules form salt linkages with the negatively charged anionic groups present in the tissue. The density and type of these anionic groups in tissue macromolecules, such as glycosaminoglycans (GAGs), determine the intensity and specificity of the staining.

Two key factors can be manipulated to control the staining pattern of Alcian dyes: pH and critical electrolyte concentration .

pH-Controlled Staining

The pH of the Alcian Blue solution is a critical determinant of which acidic mucins will be stained.[1] This is because the ionization of different acidic groups is pH-dependent.

-

At pH 2.5: Both sulfated and carboxylated acid mucopolysaccharides and glycoproteins are stained. At this pH, both the strongly acidic sulfate groups and the weakly acidic carboxyl groups are ionized and available to bind the cationic dye.[1][12]

-

At pH 1.0: Only sulfated acid mucopolysaccharides are stained. At this highly acidic pH, the ionization of carboxyl groups is suppressed, so only the strongly acidic sulfate groups are available for binding.[1]

This differential staining at various pH levels allows for the histochemical differentiation of various types of acidic mucins.

Critical Electrolyte Concentration (CEC) Staining

The critical electrolyte concentration (CEC) method provides a further level of differentiation for acidic mucosubstances. This technique involves staining with an Alcian Blue solution at a fixed pH (typically around 5.7-5.8) in the presence of increasing concentrations of an electrolyte, most commonly magnesium chloride (MgCl₂).[2]

The small, highly mobile cations from the electrolyte compete with the larger, slower-moving Alcian Blue molecules for binding sites on the tissue polyanions. The concentration of the electrolyte at which the staining is extinguished is the "critical electrolyte concentration." Different GAGs have different CEC values, allowing for their selective demonstration.[13]

Experimental Protocols

The following are detailed methodologies for key experiments involving Alcian dyes.

Alcian Blue Staining (pH 2.5) for General Acidic Mucins

Objective: To stain both sulfated and carboxylated acidic mucins.

Materials:

-

Alcian Blue 8GX

-

Glacial Acetic Acid

-

Distilled Water

-

Nuclear Fast Red solution (for counterstaining)

-

Paraffin-embedded tissue sections on slides

-

Coplin jars

-

Ethanol (various concentrations for dehydration)

-

Xylene (or a substitute for clearing)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through descending grades of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Place slides in a 3% acetic acid solution for 3 minutes.

-

Stain in 1% Alcian Blue solution (pH 2.5) for 30 minutes.

-

-

Washing:

-

Wash in running tap water for 2 minutes.

-

Rinse in distilled water.

-

-

Counterstaining:

-

Counterstain with Nuclear Fast Red solution for 5 minutes.

-

Wash in running tap water for 1 minute.

-

-

Dehydration and Clearing:

-

Dehydrate through ascending grades of ethanol (70%, 95%, 100%) for 3 minutes each.

-

Clear in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Acidic mucins: Blue

-

Nuclei: Pink to Red

-

Cytoplasm: Pale Pink

Alcian Blue-Periodic Acid-Schiff (PAS) Staining

Objective: To differentiate between acidic and neutral mucins.

Materials:

-

Same as for Alcian Blue staining, with the addition of:

-

0.5% Periodic Acid solution

-

Schiff's reagent

Procedure:

-

Deparaffinization and Rehydration: Follow the same procedure as for Alcian Blue staining.

-

Alcian Blue Staining:

-

Stain in 1% Alcian Blue solution (pH 2.5) for 15 minutes.

-

Wash well in running tap water for 2 minutes, then rinse in distilled water.

-

-

PAS Staining:

-

Treat with 0.5% periodic acid solution for 5 minutes.

-

Wash well in distilled water.

-

Stain with Schiff's reagent for 10 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining:

-

Stain nuclei with hematoxylin for 1 minute.

-

Wash in running tap water for 2 minutes.

-

Differentiate with acid alcohol and blue in Scott's tap water.

-

-

Dehydration, Clearing, and Mounting: Follow the standard procedure.

Expected Results:

-

Acidic mucins: Blue

-

Neutral mucins: Magenta

-

Mixtures of acidic and neutral mucins: Blue/Purple

-

Nuclei: Deep Blue

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to Alcian dyes.

Caption: A timeline of the key historical milestones in the development and use of Alcian dyes.

Caption: A simplified diagram of the chemical structure of Alcian Blue 8GX.

Caption: The electrostatic interaction between positively charged Alcian Blue and negatively charged tissue components.

Caption: A typical experimental workflow for the combined Alcian Blue-PAS staining method.

References

- 1. The Alcian Blue Stain for Histology [nsh.org]

- 2. Alcian blue stain - Wikipedia [en.wikipedia.org]

- 3. Alcian Green - Biognost [biognost.com]

- 4. biognost.com [biognost.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. stainsfile.com [stainsfile.com]

- 8. 33864-99-2 CAS MSDS (Alcian Blue 8GX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ulab360.com [ulab360.com]

- 11. researchgate.net [researchgate.net]

- 12. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]

- 13. Alcian Blue staining of cartilage for electron microscopy. Application of the critical electrolyte concentation principle - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Alcian yellow in different solvents

An In-depth Technical Guide to the Solubility of Alcian Yellow

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound (C.I. 12840). Due to the limited availability of quantitative solubility data in published literature, this document focuses on summarizing the known qualitative and semi-quantitative information and provides a detailed experimental protocol for researchers to determine the solubility of this compound in various solvents of interest.

Introduction to this compound

This compound is a cationic azo dye used in histology to stain acidic polysaccharides, such as glycosaminoglycans and mucins.[1][2] Its ability to selectively bind to these components makes it a valuable tool in biological research for visualizing and differentiating tissue structures.[1] Understanding its solubility is critical for preparing stable and effective staining solutions, as well as for its potential application in other areas of research and development where precise concentrations are required.

Known Solubility Characteristics